molecular formula C10H16O B14133613 Dec-9-YN-2-one CAS No. 88842-08-4

Dec-9-YN-2-one

Cat. No.: B14133613
CAS No.: 88842-08-4
M. Wt: 152.23 g/mol
InChI Key: BIZFVCKAVAGTJA-UHFFFAOYSA-N
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Description

Dec-9-YN-2-one (systematic name: this compound) is a ketone-containing alkyne with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol. Its structure consists of a 10-carbon chain featuring a ketone group at position 2 and a terminal triple bond (C≡C) between carbons 9 and 10. This dual functionality—a polar ketone and a reactive alkyne—grants the compound unique physicochemical properties, making it valuable in synthetic chemistry for applications such as click chemistry, cross-coupling reactions, and polymer synthesis .

For instance, the triple bond in this compound likely enhances reactivity in alkyne-specific reactions compared to double-bond analogs, while the ketone group increases polarity and solubility in organic solvents .

Properties

CAS No.

88842-08-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

dec-9-yn-2-one

InChI

InChI=1S/C10H16O/c1-3-4-5-6-7-8-9-10(2)11/h1H,4-9H2,2H3

InChI Key

BIZFVCKAVAGTJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dec-9-YN-2-one can be achieved through several methods. One common approach involves the alkylation of terminal alkynes followed by oxidation. For instance, the reaction of 1-decyne with a suitable oxidizing agent can yield this compound. Another method involves the use of silicon-accelerated Friedel-Crafts alkylation, which has been reported for similar compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dec-9-YN-2-one undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The alkyne can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed.

Major Products Formed

The major products formed from these reactions include diketones, alcohols, and substituted alkynes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dec-9-YN-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dec-9-YN-2-one involves its ability to participate in various chemical reactions due to the presence of the alkyne and ketone functional groups. These groups allow it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Dec-9-YN-2-one with four structurally related compounds:

Compound Molecular Formula Molecular Weight Bond Type (Position) Functional Group Key Applications
This compound C₁₀H₁₆O 152.23 Triple (C9–C10) Ketone (C2) Synthetic chemistry research
9-Decen-2-one C₁₀H₁₈O 154.25 Double (C9–C10) Ketone (C2) Food flavor additive
Dec-9-ynoic acid C₁₀H₁₆O₂ 168.24 Triple (C9–C10) Carboxylic acid (C1) Click chemistry, bioconjugation
9-Undecen-2-one C₁₁H₂₀O 168.28 Double (C9–C10) Ketone (C2) Not specified
Key Observations:

Bond Type and Reactivity: The triple bond in this compound and Dec-9-ynoic acid enables participation in click chemistry (e.g., azide-alkyne cycloaddition), unlike their double-bond counterparts (9-Decen-2-one, 9-Undecen-2-one) . this compound’s ketone group may reduce alkyne reactivity compared to Dec-9-ynoic acid’s carboxylic acid, which can act as a leaving group or participate in hydrogen bonding.

Molecular Weight and Polarity :

  • This compound has a lower molecular weight (152.23 g/mol) than 9-Decen-2-one (154.25 g/mol) due to reduced hydrogen content from the triple bond.
  • The ketone group increases polarity, enhancing solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to hydrocarbons.

Physicochemical Properties

Boiling Point and Stability:
  • This compound: Expected to have a lower boiling point than 9-Decen-2-one due to reduced van der Waals interactions from the linear triple bond geometry.
  • Dec-9-ynoic acid: Requires storage at < -20°C to prevent degradation, suggesting that this compound may also need低温 storage for stability .
Spectroscopic Data:
  • 9-Decen-2-one : Gas chromatography (GC) retention indices and mass spectrometry (MS) fragmentation patterns are well-documented for quality control in food applications .
  • This compound : Likely exhibits distinct IR peaks for the alkyne (≈2100 cm⁻¹) and ketone (≈1700 cm⁻¹), though experimental data is absent in the evidence.

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